molecular formula C10H13FO2 B14047660 1,3-Dimethoxy-2-ethyl-4-fluorobenzene

1,3-Dimethoxy-2-ethyl-4-fluorobenzene

Cat. No.: B14047660
M. Wt: 184.21 g/mol
InChI Key: KENCTTAJNDLDQA-UHFFFAOYSA-N
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Description

1,3-Dimethoxy-2-ethyl-4-fluorobenzene is an organic compound with the molecular formula C10H13FO2. It is a derivative of benzene, where the benzene ring is substituted with two methoxy groups, an ethyl group, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethoxy-2-ethyl-4-fluorobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the use of fluorobenzene as a starting material, which undergoes a series of reactions to introduce the methoxy and ethyl groups. The reaction conditions typically involve the use of strong acids or bases as catalysts and may require elevated temperatures to proceed efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethoxy-2-ethyl-4-fluorobenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Dimethoxy-2-ethyl-4-fluorobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Dimethoxy-2-ethyl-4-fluorobenzene involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, while the fluorine atom can influence the compound’s electronic properties. These interactions can affect the compound’s reactivity and its ability to bind to specific enzymes or receptors .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethoxy-4-ethyl-2-fluorobenzene: Similar structure but with different positions of the ethyl and fluorine groups.

    1,2-Dimethoxy-4-fluorobenzene: Lacks the ethyl group, making it less sterically hindered.

    2-Fluoro-1,4-dimethoxybenzene: Different substitution pattern on the benzene ring.

Uniqueness

1,3-Dimethoxy-2-ethyl-4-fluorobenzene is unique due to its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of both electron-donating methoxy groups and an electron-withdrawing fluorine atom creates a unique electronic environment on the benzene ring, affecting its chemical behavior .

Properties

Molecular Formula

C10H13FO2

Molecular Weight

184.21 g/mol

IUPAC Name

3-ethyl-1-fluoro-2,4-dimethoxybenzene

InChI

InChI=1S/C10H13FO2/c1-4-7-9(12-2)6-5-8(11)10(7)13-3/h5-6H,4H2,1-3H3

InChI Key

KENCTTAJNDLDQA-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1OC)F)OC

Origin of Product

United States

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